molecular formula C16H11BrO2 B3265910 6-Bromo-4'-methylflavone CAS No. 41255-32-7

6-Bromo-4'-methylflavone

Cat. No. B3265910
CAS RN: 41255-32-7
M. Wt: 315.16 g/mol
InChI Key: XSBPYQNXBLNZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4’-methylflavone is a flavone compound that is commonly found in various plants and herbs. It is a grey colored powder and its molecular formula is C16H11BrO2 .


Synthesis Analysis

Flavone analogs have been successfully synthesized for the development of a novel drug against dengue fever . The introduction of electron-withdrawing groups on ring B such as Br enhanced the activity significantly . Another study showed that flavones and flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4’-methylflavone is characterized by a molecular weight of 315.16 g/mol . The InChIKey is VNLPVWHRKKWDQB-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br .


Physical And Chemical Properties Analysis

6-Bromo-4’-methylflavone has a molecular weight of 315.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 26.3 Ų . The melting point is between 196.2 and 197.8 °C .

Scientific Research Applications

Microbial Transformation

Flavonoids like 6-Bromo-4’-methylflavone can be used as substrates by fungi and actinomycetes for biotransformation. These microorganisms can carry out various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives .

Chemical Properties

6-Bromo-4’-methylflavone is a grey colored powder with a melting point between 196.2 and 197.8 °C . This information is crucial for researchers in determining the conditions under which the compound can be stored and used.

Fluorescent Probe Design

6-Bromo-4’-methylflavone can be used in the design and synthesis of novel fluorescent probes. For example, it has been used to create a probe for detecting Aluminum (Al3+), a non-essential element that can potentially cause chronic toxicity .

Mechanism of Action

Flavonoids, including 6-methylflavone, are known to be activators of α1β2γ2L and α1β2 GABAA receptors . They have been shown to modulate the chloride flux through the ion channel complex . Some flavonoids can act as second-order modulators of first-order modulation by benzodiazepines .

Safety and Hazards

The safety data sheet for 6-Bromo-4’-methylflavone indicates that it does not cause hemolysis of red blood cells and therefore does not have a toxic effect . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

6-bromo-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPYQNXBLNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238543
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4'-methylflavone

CAS RN

41255-32-7
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41255-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4'-methylflavone
Reactant of Route 2
Reactant of Route 2
6-Bromo-4'-methylflavone
Reactant of Route 3
Reactant of Route 3
6-Bromo-4'-methylflavone
Reactant of Route 4
Reactant of Route 4
6-Bromo-4'-methylflavone
Reactant of Route 5
Reactant of Route 5
6-Bromo-4'-methylflavone
Reactant of Route 6
Reactant of Route 6
6-Bromo-4'-methylflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.